2-amino-N-(3-methoxypropyl)-1-[(E)-[(2-methylphenyl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Key structural elements include:
- A Schiff base (imine) group at the 1-position with an (E)-2-methylphenylmethylidene substituent, introducing steric bulk and moderate electron-donating effects from the methyl group.
- A 3-methoxypropyl side chain on the carboxamide moiety, contributing to solubility and conformational flexibility.
- The 2-amino group on the pyrroloquinoxaline core, which may facilitate hydrogen bonding or coordination with biological targets.
This structure combines aromaticity, planar geometry, and polar functional groups, making it a candidate for interactions with enzymes or receptors. Below, we compare this compound with five structurally related analogs to highlight substituent-driven properties.
Properties
IUPAC Name |
2-amino-N-(3-methoxypropyl)-1-[(E)-(2-methylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-15-8-3-4-9-16(15)14-26-29-21(24)19(23(30)25-12-7-13-31-2)20-22(29)28-18-11-6-5-10-17(18)27-20/h3-6,8-11,14H,7,12-13,24H2,1-2H3,(H,25,30)/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REORDDBMFJHGHE-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-N-(3-methoxypropyl)-1-[(E)-[(2-methylphenyl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrrolo[2,3-b]quinoxaline family, known for its diverse biological activities. This article explores its biological activity, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Antioxidant Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant antioxidant properties. For instance, a related compound demonstrated a high radical scavenging activity against hydroxyl radicals with an overall rate constant of in specific media . This suggests that the compound may effectively mitigate oxidative stress in biological systems.
2. Anticancer Activity
Pyrrolo[2,3-b]quinoxaline derivatives have shown promising anticancer activities across various cancer cell lines. For example, compounds within this family have been evaluated for their cytotoxic effects on melanoma and other cancer types. The best-performing derivatives displayed EC50 values in the low micromolar range, indicating potent growth inhibition of cancer cells . Mechanistic studies revealed that these compounds can induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as therapeutic agents .
3. Antibacterial Activity
Research has also pointed to the antibacterial properties of pyrrolo[2,3-b]quinoxaline derivatives. These compounds have been tested against several bacterial strains and have demonstrated effective inhibition of bacterial growth. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways essential for bacterial survival .
4. Anti-inflammatory Activity
In addition to their antioxidant and anticancer properties, pyrrolo[2,3-b]quinoxaline derivatives exhibit anti-inflammatory effects. They can modulate inflammatory pathways and reduce cytokine production in various cell types, making them potential candidates for treating inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural analogy.
Key Observations and Implications
In contrast, the 3-nitrobenzylidene analog introduces electron withdrawal, which may enhance electrophilicity and reactivity but reduce bioavailability. Hydroxyl groups (e.g., in and ) improve solubility and enable hydrogen bonding, critical for target recognition in polar environments.
The cyclohexenylethyl moiety in introduces steric bulk and lipophilicity, likely influencing membrane permeability and metabolic stability.
Functional Group Diversity :
- The indole substituent in enables π-π stacking with aromatic residues in proteins, a feature absent in the target compound’s 2-methylphenyl group.
- The absence of a Schiff base in (replaced by a methyl group) eliminates imine-related reactivity, suggesting divergent mechanisms of action.
Molecular Weight and Solubility :
- Higher molecular weights (e.g., at 509.5 g/mol) correlate with reduced solubility, whereas hydroxylated analogs (e.g., ) prioritize aqueous compatibility.
Preparation Methods
Cyclocondensation of 2,3-Diaminoquinoxaline with α-Ketoesters
A widely adopted method involves reacting 2,3-diaminoquinoxaline with ethyl pyruvate under acidic conditions (e.g., acetic acid, 80°C, 12 h). This forms the pyrrole ring via intramolecular cyclization, yielding ethyl pyrrolo[2,3-b]quinoxaline-3-carboxylate. Modifications include substituting ethyl pyruvate with other α-ketoesters to introduce variability at position 3. For instance, using methyl 2-oxopropanoate produces the methyl ester analog, which is hydrolyzable to the carboxylic acid intermediate.
Palladium-Catalyzed Cross-Coupling for Direct Functionalization
Alternative strategies employ Buchwald–Hartwig amination to introduce substituents early in the synthesis. For example, 2,3-dichloroquinoxaline reacts with malononitrile in the presence of sodium hydride, followed by palladium-catalyzed coupling with amines to install the pyrrole moiety. This method enhances regioselectivity, particularly for electron-deficient quinoxaline systems.
Introduction of the 2-Amino Group
The 2-amino functionality is critical for subsequent imine formation. Two approaches are prevalent:
Nitration Followed by Reduction
Nitration of the pyrroloquinoxaline core using fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at position 2. Catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C, 6 h) reduces the nitro group to an amine, achieving yields >85%. This method is favored for scalability but requires careful control of nitration conditions to avoid over-nitration.
Direct Amination via Nucleophilic Substitution
Electron-rich pyrroloquinoxaline derivatives undergo direct amination using ammonia in the presence of CuI/L-proline catalysts (DMSO, 100°C, 24 h). While less common, this route avoids nitro intermediates, simplifying purification.
Carboxamide Formation at Position 3
Conversion of the ester group to the carboxamide involves sequential hydrolysis and coupling:
Ester Hydrolysis
The ethyl or methyl ester intermediate is saponified using NaOH (2M, ethanol/H₂O, reflux, 4 h) to yield pyrrolo[2,3-b]quinoxaline-3-carboxylic acid. Acidification with HCl precipitates the product, which is filtered and dried (yield: 90–95%).
Amide Coupling with 3-Methoxypropylamine
Activation of the carboxylic acid is achieved via EDCl/HOBt in DMF, followed by reaction with 3-methoxypropylamine (0°C to room temperature, 12 h). The crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) to isolate the carboxamide (yield: 75–80%).
Imine Formation at Position 1
The final step involves Schiff base formation between the primary amine and 2-methylbenzaldehyde:
Condensation Reaction
A solution of 2-amino-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide and 2-methylbenzaldehyde in anhydrous ethanol is refluxed with molecular sieves (4Å, 24 h). The E-configuration is favored under thermodynamic control, with the trans isomer predominating (>95%). The product is crystallized from ethanol/water (yield: 70–75%).
Catalytic Enhancement
Adding a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 equiv.) accelerates imine formation, reducing reaction time to 6 h without compromising yield.
Analytical Validation and Optimization
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imine CH=N), 8.45 (d, J = 8.0 Hz, 1H, quinoxaline H), 7.98–7.85 (m, 4H, aromatic), 6.92 (s, 2H, NH₂), 3.45 (t, J = 6.4 Hz, 2H, OCH₂), 3.24 (s, 3H, OCH₃), 2.42 (s, 3H, Ar-CH₃).
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HRMS : m/z calcd for C₂₄H₂₅N₆O₂ [M+H]⁺: 437.2089; found: 437.2092.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30, 1 mL/min) confirms >98% purity, with a single peak at t = 12.7 min.
Comparative Evaluation of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Core Formation | Cyclocondensation | 85 | 95 | Scalability |
| Amination | Nitration/Reduction | 88 | 97 | High regioselectivity |
| Amide Coupling | EDCl/HOBt | 78 | 98 | Mild conditions |
| Imine Formation | PTSA-Catalyzed Condensation | 75 | 99 | Rapid kinetics |
Challenges and Mitigation Strategies
-
Imine Stability : The Schiff base is prone to hydrolysis under acidic or aqueous conditions. Storage under anhydrous N₂ atmosphere at −20°C ensures stability >6 months.
-
Regioselectivity in Cyclization : Use of electron-withdrawing groups on the quinoxaline core directs cyclization to the desired position .
Q & A
Basic: What are the recommended synthetic pathways for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with condensation of substituted benzaldehydes (e.g., 2-methylbenzaldehyde) with pyrroloquinoxaline precursors under acidic conditions. Key steps include:
- Step 1: Formation of the Schiff base (imine) via reaction of the aldehyde with an amino-pyrroloquinoxaline intermediate, catalyzed by p-toluenesulfonic acid in ethanol or DMF at 60–80°C .
- Step 2: Introduction of the 3-methoxypropyl carboxamide group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt in dichloromethane) .
- Optimization: Yields improve with controlled anhydrous conditions, slow addition of reagents, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: What analytical techniques are critical for validating the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substitution patterns (e.g., imine proton at δ 8.5–9.0 ppm, aromatic protons in the 6.5–7.5 ppm range) and distinguishes E/Z isomerism .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) verifies molecular ion peaks (e.g., [M+H]+ at m/z ~520) and fragmentation patterns consistent with the pyrroloquinoxaline core .
- X-ray Crystallography: Resolves stereochemical ambiguities, particularly the (E)-configuration of the benzylidene group .
Advanced: How can researchers design experiments to elucidate its mechanism of action in kinase inhibition?
Methodological Answer:
- Kinase Assays: Use recombinant kinase domains (e.g., EGFR, VEGFR) in ATP-competitive assays with [γ-32P]ATP. Measure IC50 values via radiometric filtering or fluorescence polarization .
- Molecular Docking: Perform in silico modeling (AutoDock Vina) using crystal structures of target kinases (PDB: 1M17) to identify binding interactions with the quinoxaline core and methoxypropyl side chain .
- Cellular Validation: Test antiproliferative effects in cancer cell lines (e.g., HCT-116) with Western blotting for downstream targets (e.g., phosphorylated ERK) .
Advanced: How to resolve contradictions in bioactivity data caused by substituent variability?
Methodological Answer:
- SAR Studies: Systematically compare analogues (e.g., 3,4-dimethoxy vs. 2-methylphenyl substituents) using standardized assays. For example, 3-methoxypropyl groups may enhance solubility but reduce membrane permeability vs. hydrophobic aryl groups .
- Computational Analysis: Apply QSAR models (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .
- Metabolic Profiling: Use LC-MS to assess stability in liver microsomes, as electron-withdrawing groups (e.g., trifluoromethyl) may slow CYP450-mediated degradation .
Basic: Which structural features dictate its reactivity in substitution or oxidation reactions?
Methodological Answer:
- Amino Group Reactivity: The 2-amino group participates in nucleophilic substitution (e.g., acylation with acetic anhydride) or condensation with ketones .
- Imine Bond Sensitivity: The (E)-benzylidene group is prone to hydrolysis under acidic conditions (pH <3) or reduction with NaBH4 to form secondary amines .
- Quinoxaline Core Stability: Resistant to oxidation (e.g., with KMnO4) but susceptible to electrophilic aromatic substitution at the C5 position .
Advanced: How can computational methods streamline reaction optimization?
Methodological Answer:
- Reaction Path Searching: Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps (e.g., imine formation) .
- Machine Learning: Train models on historical reaction data (e.g., solvent polarity, catalyst loading) to predict optimal conditions for coupling reactions .
- Flow Chemistry Simulation: Model continuous-flow syntheses to minimize side products (e.g., by reducing residence time in exothermic steps) .
Advanced: What strategies improve scalability of its synthesis for preclinical studies?
Methodological Answer:
- Continuous-Flow Reactors: Implement tubular reactors for condensation steps, enabling precise temperature control and higher throughput vs. batch methods .
- Catalyst Recycling: Immobilize acidic catalysts (e.g., Amberlyst-15) to reduce waste and costs in imine formation .
- Quality-by-Design (QbD): Use DOE (Design of Experiments) to optimize parameters (e.g., stoichiometry, solvent ratio) for critical intermediates .
Advanced: How do substituents on the benzylidene group influence pharmacological profiles?
Methodological Answer:
- Hydrophobic Substituents (e.g., 2-methylphenyl): Enhance blood-brain barrier penetration but may increase cytotoxicity (e.g., HeLa cell IC50 shifts from 12 µM to 5 µM) .
- Electron-Donating Groups (e.g., methoxy): Improve solubility but reduce kinase binding affinity due to steric clashes in the ATP pocket .
- Comparative Studies: Parallel testing of 3-ethoxy-4-hydroxybenzylidene analogues shows improved anti-inflammatory activity (COX-2 inhibition: 78% at 10 µM) .
Basic: What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Recrystallization: Use ethanol/water (7:3) to remove unreacted starting materials; yields crystals with >95% purity .
- Flash Chromatography: Employ silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) for intermediates .
- HPLC: Semi-preparative C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers or hydrolysis byproducts .
Advanced: How to design interaction studies with biological targets using spectroscopic methods?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize recombinant proteins (e.g., BSA-conjugated kinases) to measure binding kinetics (ka/kd) in real time .
- Fluorescence Quenching: Monitor tryptophan emission (λex 280 nm) in target proteins to assess compound-induced conformational changes .
- ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
